molecular formula C12H21NO2 B12906991 Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate

Cat. No.: B12906991
M. Wt: 211.30 g/mol
InChI Key: AERORHXQCZHFDA-MNOVXSKESA-N
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Description

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is a chemical compound that features a cyclohexane ring substituted with a pyrrolidine ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, or ethanol.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trans-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate
  • Pyrrolidin-2-one derivatives
  • Cyclohexanone derivatives

Uniqueness

Cis-methyl 2-(pyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its cis-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to its trans-isomer or other similar compounds.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl (1R,2S)-2-pyrrolidin-1-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h10-11H,2-9H2,1H3/t10-,11+/m1/s1

InChI Key

AERORHXQCZHFDA-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1N2CCCC2

Canonical SMILES

COC(=O)C1CCCCC1N2CCCC2

Origin of Product

United States

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